REACTION_CXSMILES
|
CO.C[O-].[Na+].[O:6]1CCC[CH2:7]1.[Cl:11][C:12]1[N:13]=[N:14][C:15](Cl)=[CH:16][CH:17]=1>O>[CH3:7][O:6][C:15]1[N:14]=[N:13][C:12]([Cl:11])=[CH:17][CH:16]=1 |f:0.1.2|
|
Name
|
sodium methoxide methanol
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
CO.C[O-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
EXTRACTION
|
Details
|
Organic compounds were extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
Then, the recovered organic solution was washed with an aqueous solution of saturated sodium chloride
|
Type
|
CUSTOM
|
Details
|
evaporated after a treatment with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=NC(=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 436 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |